3-Ethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxybenzene-1-sulfonamide is an organosulfur compound with the molecular formula C8H11NO3S. It is characterized by the presence of an ethoxy group attached to a benzene ring, which is further substituted with a sulfonamide group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Mechanism of Action
Target of Action
3-Ethoxybenzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial growth by targeting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, essential for DNA production in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the enzyme dihydropteroate synthetase, they prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the production of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for DNA synthesis in bacteria . This disruption leads to a halt in bacterial growth and replication .
Pharmacokinetics
Some sulfonamides are rapidly absorbed but slowly excreted, resulting in maintenance of adequate blood level for long periods .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, an essential component for DNA synthesis, this compound effectively halts the growth and replication of bacteria .
Biochemical Analysis
Cellular Effects
Sulfonamides are known to have effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization
Molecular Mechanism
The molecular mechanism of action of 3-Ethoxybenzene-1-sulfonamide is not well established. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the production of folic acid in bacteria, which is crucial for their growth
Metabolic Pathways
Sulfonamides are known to interfere with the metabolic pathways of bacteria, specifically the synthesis of folic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-ethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods: Industrial production of 3-Ethoxybenzene-1-sulfonamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
3-Ethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease
Uniqueness: 3-Ethoxybenzene-1-sulfonamide is unique due to its specific ethoxy substitution on the benzene ring, which can influence its chemical reactivity and biological activity compared to other sulfonamides. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHKCLLFOXVFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247894-17-2 |
Source
|
Record name | 3-ethoxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.